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molecular formula C14H11F4NO B8164820 1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(4-fluoro-2-trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B8164820
M. Wt: 285.24 g/mol
InChI Key: AYLDBSFOPFAGOC-UHFFFAOYSA-N
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Patent
US08367667B2

Procedure details

To anhyd DMF (10 mL) cooled under nitrogen to 0° C. was added phosphorous oxychloride (1.2 mL, 13.1 mmol). The resulting mixture was stirred at 0° C. for 30 min and then a solution of 1-[4-fluoro-2-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole (3.19 g, 12.4 mmol) in anhyd DMF (15 mL) was added portionwise. The reaction mixture was maintained at 0-3° C. for 10 min and then the reaction flask was heated on an oil bath at 95-100° C. After heating 1.5 h, the reaction mixture was cooled and poured onto 200 mL of ice cold 1 M NaOH. The resulting suspension was extracted twice with DCM. The combined extracts were dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (SiO2), eluting with EtOAc/Hex (10:90 to 30:70) to afford the title compound as a light yellow solid (1.3 g, 37%); 1H-NMR (CDCl3): δ 9.90 (s, 1H), 7.58 (dd, J=8, 3 Hz, 1H), 7.43 (m, 1H), 7.29 (dd, J=5, 8 Hz, 1H), 6.39 (s, 1H), 2.20 (s, 3H), 1.91 (s, 3H); MS (ESI) m/z 286 [M+H]+.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
1-[4-fluoro-2-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole
Quantity
3.19 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:17]([CH3:18])=[CH:16][CH:15]=[C:14]2[CH3:19])=[C:9]([C:20]([F:23])([F:22])[F:21])[CH:8]=1.CN([CH:27]=[O:28])C>>[F:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:17]([CH3:18])=[CH:16][C:15]([CH:27]=[O:28])=[C:14]2[CH3:19])=[C:9]([C:20]([F:23])([F:21])[F:22])[CH:8]=1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
1-[4-fluoro-2-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole
Quantity
3.19 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)N1C(=CC=C1C)C)C(F)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 0-3° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction flask was heated on an oil bath at 95-100° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2)
WASH
Type
WASH
Details
eluting with EtOAc/Hex (10:90 to 30:70)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N1C(=C(C=C1C)C=O)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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